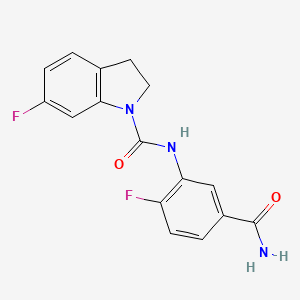![molecular formula C20H21FN2O B7431552 N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431552.png)
N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide, commonly known as FLX-787 or BIA 2-093, is a novel small molecule drug that has been gaining attention in the scientific community due to its potential therapeutic applications. FLX-787 is a selective inhibitor of the voltage-gated sodium channel Nav1.7, which is predominantly expressed in the peripheral nervous system and plays a critical role in pain perception.
作用機序
FLX-787 exerts its therapeutic effects by selectively inhibiting Nav1.7 channels, which are predominantly expressed in the peripheral nervous system and play a critical role in pain perception. By blocking these channels, FLX-787 reduces the transmission of pain signals, leading to a reduction in pain perception. The selectivity of FLX-787 for Nav1.7 channels makes it a promising candidate for the development of new pain medications with fewer side effects than traditional pain medications.
Biochemical and Physiological Effects
FLX-787 has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its analgesic effects, FLX-787 has been shown to reduce inflammation and improve motor function in animal models of multiple sclerosis. Furthermore, FLX-787 has been shown to have anxiolytic effects, reducing anxiety in animal models of anxiety disorders. These findings suggest that FLX-787 may have a broad range of therapeutic applications in addition to its analgesic effects.
実験室実験の利点と制限
One of the advantages of FLX-787 is its selectivity for Nav1.7 channels, which makes it a promising candidate for the development of new pain medications with fewer side effects than traditional pain medications. However, there are also some limitations to using FLX-787 in lab experiments. For example, FLX-787 is a relatively new drug, and there is still much that is unknown about its long-term safety and efficacy. Additionally, FLX-787 is a complex molecule that requires expertise in organic chemistry to synthesize, which may limit its availability for use in lab experiments.
将来の方向性
There are a number of future directions for research on FLX-787. One area of interest is the development of new pain medications based on FLX-787 that have improved selectivity and fewer side effects than traditional pain medications. Additionally, researchers are interested in investigating the potential therapeutic applications of FLX-787 in other conditions, such as anxiety disorders and multiple sclerosis. Further studies are needed to fully understand the safety and efficacy of FLX-787 and its potential for use in clinical practice.
Conclusion
In conclusion, FLX-787 is a novel small molecule drug that has potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and other conditions. Its selectivity for Nav1.7 channels makes it a promising candidate for the development of new pain medications with fewer side effects than traditional pain medications. However, there is still much that is unknown about the long-term safety and efficacy of FLX-787, and further research is needed to fully understand its potential for use in clinical practice.
合成法
The synthesis of FLX-787 involves a series of chemical reactions, starting with the formation of a cyclobutane ring through the reaction of 4-chloro-3-nitrobenzyl chloride with cyclobutanone. The resulting compound is then reacted with 3-fluorobenzylamine to form the desired intermediate, which is then subjected to a series of additional reactions to form the final product. The synthesis of FLX-787 is a complex process that requires expertise in organic chemistry and careful attention to detail.
科学的研究の応用
FLX-787 has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in the treatment of chronic pain, neuropathic pain, and other conditions. In preclinical studies, FLX-787 has been shown to effectively block Nav1.7 channels, reducing pain perception in animal models. Furthermore, FLX-787 has demonstrated efficacy in reducing pain in human clinical trials, making it a promising candidate for the development of new pain medications.
特性
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]cyclobutyl]-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-17-7-3-5-15(13-17)14-20(10-4-11-20)22-19(24)23-12-9-16-6-1-2-8-18(16)23/h1-3,5-8,13H,4,9-12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFXZRUEBBQRSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CC2=CC(=CC=C2)F)NC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclopropyl-4-cyclopropylsulfonyl-N-[3-(2-methylphenyl)cyclobutyl]benzamide](/img/structure/B7431476.png)
![N-[[2-(4-methylphenyl)oxan-3-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7431489.png)

![6-chloro-N-[(2-phenylcyclopentyl)methyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7431509.png)

![N-[2-(4-chlorophenyl)cycloheptyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B7431525.png)
![2-[(3,4-dichlorophenyl)methyl]-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431542.png)


![2-[(3,4-dichlorophenyl)methyl]-N-[(3-methyl-2-oxo-1,3-benzoxazol-6-yl)methyl]-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431571.png)
![2-[(3,4-dichlorophenyl)methyl]-N-([1,3]dioxolo[4,5-b]pyridin-6-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431577.png)
![N-[[1-[[2-(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]amino]cyclobutyl]methyl]thieno[3,2-b]furan-5-carboxamide](/img/structure/B7431583.png)
![2-[(3,4-dichlorophenyl)methyl]-N-(3,4-dihydro-2H-1,4-benzoxazin-7-ylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide](/img/structure/B7431593.png)